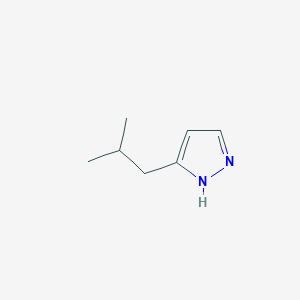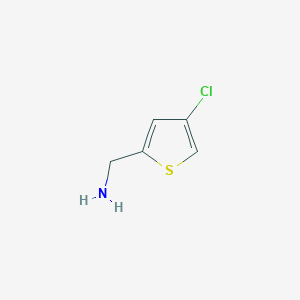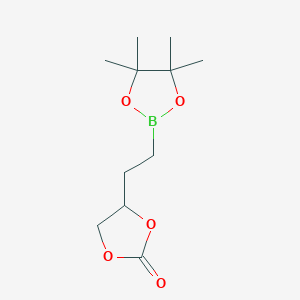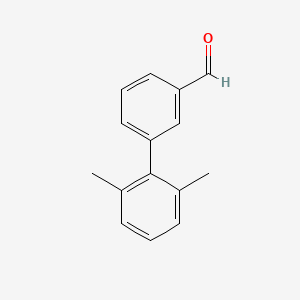
6-Methoxy-7-(3-morpholinopropoxy)quinolin-4-ol
Vue d'ensemble
Description
6-Methoxy-7-(3-morpholinopropoxy)quinolin-4-ol is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Mécanisme D'action
Target of Action
The primary target of 6-Methoxy-7-(3-morpholinopropoxy)quinolin-4-ol is the epidermal growth factor receptor tyrosine kinase (EGFR-TK) . This enzyme plays a crucial role in regulating intracellular signaling pathways associated with the proliferation and survival of cancer cells .
Mode of Action
This compound interacts with its target, the EGFR-TK, by inhibiting its activity . This inhibition disrupts the signaling pathways regulated by this enzyme, leading to a decrease in cancer cell proliferation and survival .
Biochemical Pathways
The compound affects the EGFR signaling pathway . By inhibiting the EGFR-TK, it disrupts the downstream effects of this pathway, which include cell proliferation and survival . This disruption can lead to the death of cancer cells .
Pharmacokinetics
As a pharmaceutical intermediate used in the preparation of gefitinib , it is likely to share similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Gefitinib is known to be orally active , suggesting that this compound may also have good oral bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of EGFR-TK activity, disruption of the EGFR signaling pathway, and a decrease in cancer cell proliferation and survival . These effects can lead to the death of cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . The formation of dust and aerosols should be prevented, and non-sparking tools should be used to prevent fire caused by electrostatic discharge steam .
Méthodes De Préparation
The synthesis of 6-Methoxy-7-(3-morpholinopropoxy)quinolin-4-ol involves several steps. One common synthetic route includes the reaction of 6-methoxyquinolin-4-ol with 3-chloropropylmorpholine under specific conditions to yield the desired product. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction. The mixture is heated to a specific temperature to ensure the completion of the reaction.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
6-Methoxy-7-(3-morpholinopropoxy)quinolin-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler quinoline compounds .
Applications De Recherche Scientifique
6-Methoxy-7-(3-morpholinopropoxy)quinolin-4-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of new materials and catalysts.
Medicine: It is being investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes involved in disease processes.
Industry: The compound is used in the development of new industrial chemicals and materials with unique properties.
Comparaison Avec Des Composés Similaires
6-Methoxy-7-(3-morpholinopropoxy)quinolin-4-ol can be compared with other similar compounds, such as:
7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one: This compound is used as a pharmaceutical intermediate in the preparation of gefitinib, an inhibitor of the epidermal growth factor receptor tyrosine kinase.
4-(3’-chloro-4’-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline: This quinazoline derivative is used in the manufacture of specific pharmaceutical agents.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
6-methoxy-7-(3-morpholin-4-ylpropoxy)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-21-16-11-13-14(18-4-3-15(13)20)12-17(16)23-8-2-5-19-6-9-22-10-7-19/h3-4,11-12H,2,5-10H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORNIZQIXPVUJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C=CN2)OCCCN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627295 | |
| Record name | 6-Methoxy-7-[3-(morpholin-4-yl)propoxy]quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1167053-13-5 | |
| Record name | 6-Methoxy-7-[3-(morpholin-4-yl)propoxy]quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chlorospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B1604107.png)







![sodium;4-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]butane-1-sulfonate](/img/structure/B1604120.png)
![6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1604121.png)



